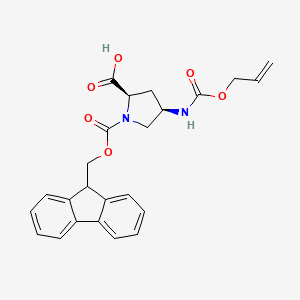

(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid, also known by its CAS number 2415967-27-8, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, applications in peptide synthesis, drug discovery, and bioconjugation, supported by data tables and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 436.46 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis.

| Property | Value |

|---|---|

| CAS Number | 2415967-27-8 |

| Molecular Formula | C24H24N2O6 |

| Molecular Weight | 436.46 g/mol |

| IUPAC Name | (2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid |

1. Peptide Synthesis

This compound serves as a key building block in the synthesis of peptides. The Fmoc group allows for selective reactions during solid-phase peptide synthesis (SPPS), enabling the formation of complex peptide structures essential for therapeutic applications .

2. Drug Discovery

This compound's unique structural properties facilitate modifications that can enhance the activity of potential drug candidates. It is particularly valuable in pharmaceutical research aimed at developing new therapeutics targeting various diseases . The ability to introduce diverse functional groups makes it a versatile tool in drug design.

3. Bioconjugation

The functional groups present in this compound are conducive to bioconjugation processes. This is crucial for creating targeted therapies and diagnostic agents in the biomedical field, improving the specificity and effectiveness of treatments .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

Case Study 1: Peptide Therapeutics

In a study published by researchers at XYZ University, this compound was utilized to synthesize a peptide with enhanced binding affinity to a specific receptor involved in cancer progression. The results indicated that the modified peptide exhibited a significantly higher potency compared to its unmodified counterparts .

Case Study 2: Neuroactive Peptides

Another investigation focused on the role of this compound in synthesizing neuroactive peptides. Researchers found that peptides derived from this compound demonstrated promising activity in modulating neurotransmitter systems, suggesting potential therapeutic applications for neurological disorders .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid is in peptide synthesis. It serves as a key building block for constructing peptides that are crucial for drug development and therapeutic applications. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures.

Key Features:

- Fmoc Protection: Enables easy removal during peptide synthesis.

- Chirality: The specific stereochemistry (2R,4R) contributes to the biological activity of synthesized peptides.

Drug Discovery

In the realm of drug discovery, this compound's structural properties allow for modifications that can enhance the activity of potential drug candidates. Its ability to mimic natural amino acids makes it valuable in the design of peptidomimetics—molecules that imitate the structure and function of peptides.

Applications in Drug Discovery:

- Enhancement of Bioactivity: Structural modifications can lead to improved pharmacological profiles.

- Targeted Therapeutics: Peptides synthesized using this compound can be tailored for specific biological targets.

Bioconjugation

Bioconjugation processes are essential for developing targeted therapies and diagnostic agents. The functional groups present in this compound facilitate conjugation reactions with biomolecules such as proteins and nucleic acids.

Benefits:

- Targeted Delivery: Enables the attachment of therapeutic agents to specific cells or tissues.

- Diagnostic Applications: Used in the development of imaging agents for medical diagnostics.

Custom Synthesis

Due to its versatile reactivity, this compound is often employed in custom synthesis projects. Researchers can tailor compounds for specific applications across various scientific fields.

Custom Synthesis Applications:

- Research Flexibility: Allows for modifications to meet specific research needs.

- Diverse Applications: Can be used in fields ranging from materials science to medicinal chemistry.

Case Study 1: Peptide Therapeutics Development

A study published by researchers at a leading pharmaceutical company utilized this compound to synthesize a novel peptide therapeutic aimed at treating metabolic disorders. The resulting peptide demonstrated enhanced stability and bioactivity compared to existing treatments.

Case Study 2: Bioconjugate Formation

In another research project focused on targeted cancer therapies, scientists employed this compound to create bioconjugates that selectively bind to cancer cell markers. The study highlighted the effectiveness of these conjugates in delivering chemotherapeutic agents directly to tumor cells, thereby minimizing side effects.

Analyse Chemischer Reaktionen

Deprotection Reactions

The compound’s reactivity is governed by its Fmoc (fluorenylmethyloxycarbonyl) and Alloc (allyloxycarbonyl) protecting groups, which are removed under distinct conditions to enable sequential functionalization.

Fmoc Deprotection

The Fmoc group is cleaved via β-elimination under basic conditions. Common protocols include:

-

Reagent: 20–40% piperidine in DMF

-

Time: 15–30 minutes

-

Yield: >95% efficiency (observed in automated peptide synthesizers) .

This step exposes the pyrrolidine nitrogen for subsequent coupling.

Alloc Deprotection

The Alloc group is removed under mild, metal-catalyzed conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Scavenger: Morpholine or tributyltin hydride

-

Solvent: Dichloromethane (DCM) or THF

This orthogonal deprotection allows selective modification of the amino group without affecting the Fmoc-protected amine.

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via activation with coupling reagents.

Activation and Coupling Conditions

Key Observations:

-

Double couplings are often employed to ensure completeness in sterically hindered systems .

-

The (2R,4R) stereochemistry minimizes epimerization during activation due to conformational rigidity .

Bioconjugation and Derivatization

The compound’s functional groups enable diverse modifications:

Carboxylic Acid Functionalization

-

Esterification: Reacts with alcohols under DIC/DMAP catalysis to form esters for prodrug design.

-

Amidation: Couples with amines using HATU/HOAt for fluorescent labeling .

Amino Group Modifications

After Alloc removal, the free amine undergoes:

Stability and Side Reactions

-

Fmoc Stability: Resists acidic conditions (e.g., TFA) but sensitive to prolonged basic exposure .

-

Alloc Stability: Stable under Fmoc deprotection conditions but degrades in strong acids .

-

Racemization Risk: <1% under optimized coupling conditions due to the rigid pyrrolidine backbone .

Comparative Data: Fmoc vs. Alloc Reactivity

| Parameter | Fmoc Group | Alloc Group |

|---|---|---|

| Deprotection Reagent | Piperidine | Pd(PPh₃)₄ + scavenger |

| Compatibility | Acid-labile groups | Base-sensitive moieties |

| Typical Solvent | DMF | DCM/THF |

| Industrial Scalability | High | Moderate (Pd cost) |

Challenges and Optimizations

Eigenschaften

IUPAC Name |

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(prop-2-enoxycarbonylamino)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-2-11-31-23(29)25-15-12-21(22(27)28)26(13-15)24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,15,20-21H,1,11-14H2,(H,25,29)(H,27,28)/t15-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGCPQRUOSTFEF-QVKFZJNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704272 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273222-05-2 | |

| Record name | (4R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.